molecular formula C5H16I2N6 B2817943 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide CAS No. 2287319-68-8

2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide

Cat. No. B2817943
CAS RN: 2287319-68-8
M. Wt: 414.034
InChI Key: UQVOZKBKWQYGBE-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide, also known as APMG, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. APMG is a guanidine derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further investigation.

Scientific Research Applications

2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and cardiovascular diseases. In neuroscience, this compound has been found to exhibit neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor activity and has been studied as a potential chemotherapeutic agent. In cardiovascular diseases, this compound has been found to have vasodilatory effects and has been investigated as a potential treatment for hypertension.

Mechanism of Action

The exact mechanism of action of 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide is not fully understood, but it is believed to act through various pathways. This compound has been found to modulate the activity of various enzymes such as nitric oxide synthase, which plays a key role in cardiovascular function. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can improve cardiovascular function and reduce blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide in lab experiments is its low toxicity and high solubility in water. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound in lab experiments is its instability in acidic conditions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of this compound as a potential treatment for other diseases such as diabetes and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a guanidine derivative that has been widely studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and cardiovascular diseases. This compound has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further investigation. While there are still many unanswered questions about the mechanism of action and potential therapeutic applications of this compound, its potential as a therapeutic agent makes it an important area of research.

Synthesis Methods

The synthesis of 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide is a multi-step process that involves the reaction of guanidine with formaldehyde and 3-aminopropylamine. The resulting product is then reacted with hydrogen iodide to produce this compound dihydroiodide. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization or column chromatography.

properties

IUPAC Name

2-(3-aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N6.2HI/c6-2-1-3-10-5(9)11-4(7)8;;/h1-3,6H2,(H6,7,8,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVOZKBKWQYGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN=C(N)N=C(N)N.I.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16I2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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